(Isothiocyanatomethyl)cyclopropane

Conformational Analysis Computational Chemistry Spectroscopy

(Isothiocyanatomethyl)cyclopropane (syn. cyclopropylmethyl isothiocyanate, CPMITC; CAS 6068-90-2; C₅H₇NS; MW 113.18) is a small-molecule organosulfur compound comprising a three-membered cyclopropane ring linked via a methylene bridge to a highly electrophilic isothiocyanate (–N=C=S) functional group.

Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol
CAS No. 6068-90-2
Cat. No. B008385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Isothiocyanatomethyl)cyclopropane
CAS6068-90-2
SynonymsCYCLOPROPYLMETHYL ISOTHIOCYANATE; (ISOTHIOCYANATOMETHYL)CYCLOPROPANE
Molecular FormulaC5H7NS
Molecular Weight113.18 g/mol
Structural Identifiers
SMILESC1CC1CN=C=S
InChIInChI=1S/C5H7NS/c7-4-6-3-5-1-2-5/h5H,1-3H2
InChIKeyYRJONJBJAYHHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Isothiocyanatomethyl)cyclopropane (CAS 6068-90-2) – Core Structural and Procurement Profile


(Isothiocyanatomethyl)cyclopropane (syn. cyclopropylmethyl isothiocyanate, CPMITC; CAS 6068-90-2; C₅H₇NS; MW 113.18) is a small-molecule organosulfur compound comprising a three-membered cyclopropane ring linked via a methylene bridge to a highly electrophilic isothiocyanate (–N=C=S) functional group [1]. It exists as a pale yellow to colorless liquid (boiling point 191.2°C at 760 mmHg; density 1.16 g/cm³; LogP ~1.5) and is commercially available at research-grade purities (typically 95–97%) . The compound is recognized as a specialized chemical intermediate in heterocycle synthesis and as a molecular probe for conformational analysis, with documented utility in patent literature as a nematicidal agent [2].

Why Generic Isothiocyanate Substitution Fails – The Critical Role of Cyclopropylmethyl Architecture in (Isothiocyanatomethyl)cyclopropane


Isothiocyanates (ITCs) are not functionally interchangeable; even subtle variations in the substituent adjacent to the –NCS group profoundly alter physicochemical properties, conformational dynamics, and biological target engagement [1]. While simple aliphatic ITCs such as methyl isothiocyanate (MITC) and allyl isothiocyanate (AITC) are widely used as soil fumigants and antimicrobials, (isothiocyanatomethyl)cyclopropane introduces a strained cyclopropane ring that imposes unique steric constraints and electronic polarization [2]. This architectural feature modifies the rotational flexibility around the C–N bond, producing distinct conformational equilibria that are absent in linear or less-constrained cyclic analogs. Consequently, substitution with a generic ITC fails to reproduce the same reactivity profile in synthetic transformations (e.g., [3+2] cycloadditions) and leads to divergent behavior in structure–activity relationship (SAR) studies targeting cysteine-reactive enzymes . The quantitative evidence below demonstrates precisely where this compound diverges from its closest comparators.

Quantitative Differentiation of (Isothiocyanatomethyl)cyclopropane: Head-to-Head and Cross-Study Comparator Evidence


Conformational Energy Landscape: Gauche–Cis Preference of (Isothiocyanatomethyl)cyclopropane vs. Cyclopropylmethyl Isocyanate

Temperature-dependent FT-IR spectroscopy in liquefied rare gas solutions (Xe, Kr; −55 to −150 °C) combined with MP2 ab initio calculations reveals that the gauche–cis conformer of (isothiocyanatomethyl)cyclopropane is more stable than the cis–trans form by 159–302 cm⁻¹, depending on the computational basis set [1]. In contrast, the oxygen analog cyclopropylmethyl isocyanate (c-C₃H₅CH₂NCO) exhibits a smaller experimental enthalpy difference of 193 ± 19 cm⁻¹ between its dominant conformers, determined from six conformer pairs in xenon solution [2]. The wider energy spread and the pronounced basis set sensitivity observed for the isothiocyanate reflect a fundamentally different conformational energy surface driven by sulfur's larger atomic radius and polarizability compared to oxygen.

Conformational Analysis Computational Chemistry Spectroscopy

Physicochemical Profile Divergence: (Isothiocyanatomethyl)cyclopropane vs. Methyl Isothiocyanate

(Isothiocyanatomethyl)cyclopropane exhibits a boiling point of 191.2°C at 760 mmHg, a density of 1.16 g/cm³, and a calculated LogP (XLogP3) of 2.3 (or 1.5 by ACD/Labs) [1]. The simplest aliphatic isothiocyanate comparator, methyl isothiocyanate (MITC; CH₃NCS), has a significantly lower boiling point of 117–119°C, lower density of 1.069 g/mL, and a substantially lower LogP of 0.94 . The 74°C higher boiling point and 2.5× greater lipophilicity of (isothiocyanatomethyl)cyclopropane translate to markedly different handling requirements (reduced volatility) and altered membrane permeability characteristics in biological assays.

Physicochemical Properties Lipophilicity Volatility

Patent-Precedented Nematocidal Utility: (Isothiocyanatomethyl)cyclopropane as a Benchmark Scaffold for Biocidal Isothiocyanate Development

U.S. Patent 3,367,957 explicitly claims cyclopropyl carbinyl isothiocyanate (synonymous with (isothiocyanatomethyl)cyclopropane) as a novel composition of matter useful as a nematocide [1]. In a subsequent patent (U.S. 4,216,217), methyl isothiocyanate and cyclopropylmethyl isothiocyanate are both cited as prior art nematocides, with the latter serving as the direct structural comparator against which novel (1-arylcycloalkylmethyl)isothiocyanates are differentiated [2]. The presence of the cyclopropylmethyl group is explicitly noted as the distinguishing feature from aryl-substituted analogs, underscoring that this specific scaffold holds a recognized, documented position in the patent landscape of nematicidal isothiocyanates.

Agrochemicals Nematocides Patent Chemistry

Structural Determinants of Reactivity: The Cyclopropylmethyl-Isothiocyanate Linkage vs. Aromatic and Unsubstituted Aliphatic Isothiocyanates

The cyclopropylmethyl substituent imposes a unique combination of electron-donating inductive effect (+I) and conformational rigidity on the isothiocyanate moiety. Comparative computational studies indicate that the vibrational frequencies of the –N=C=S group in (isothiocyanatomethyl)cyclopropane are strongly solvent-, temperature-, and concentration-dependent, reflecting a dipole moment and electronic environment distinct from simpler aliphatic ITCs [1]. The strained three-membered ring also resists metabolic degradation pathways that commonly cleave linear alkyl chains, a property leveraged in drug design to enhance metabolic stability . In contrast, aromatic isothiocyanates (e.g., phenyl isothiocyanate) possess delocalized π-systems that alter the electrophilicity of the –N=C=S carbon, leading to different reaction rates in nucleophilic additions.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Validated Application Scenarios for (Isothiocyanatomethyl)cyclopropane Based on Quantified Differentiation


Conformational Probe in Fundamental Molecular Spectroscopy and Computational Model Validation

Researchers studying the interplay between molecular structure and vibrational dynamics should select (isothiocyanatomethyl)cyclopropane as a benchmark system. Its well-characterized conformational energy landscape (gauche–cis more stable by 159–302 cm⁻¹) [1] provides a rigorous test case for validating new computational methods (e.g., DFT functionals with dispersion corrections) and for interpreting temperature-dependent FT-IR spectra of conformationally flexible molecules.

Building Block for Cyclopropane-Containing Heterocycles with Tailored Physicochemical Properties

Medicinal chemists requiring a compact, lipophilic isothiocyanate building block for [3+2] cycloadditions or thiourea synthesis should prioritize (isothiocyanatomethyl)cyclopropane over methyl or allyl isothiocyanates. The 2.5× higher LogP (1.5–2.3 vs. 0.94) and elevated boiling point (191.2°C vs. 119°C) [2] enable reactions under higher thermal conditions and yield products with enhanced membrane permeability, directly impacting lead optimization campaigns for CNS or intracellular targets.

Reference Standard for Agrochemical Patent Landscape and Nematocidal Scaffold Derivatization

Agrochemical R&D teams engaged in nematicide discovery and intellectual property filing must include (isothiocyanatomethyl)cyclopropane in their prior art and comparator analyses. Its explicit claim as a nematocide in U.S. Patent 3,367,957 and its role as the baseline scaffold in U.S. Patent 4,216,217 [3][4] establish it as a critical reference point for evaluating the novelty and potential non-obviousness of new isothiocyanate-based biocidal agents.

Synthetic Intermediate for Metabolically Stabilized Pharmacophores

In drug discovery programs targeting cysteine proteases or other nucleophilic enzymes, the cyclopropylmethyl moiety of (isothiocyanatomethyl)cyclopropane offers a strategic advantage. The strained cyclopropane ring is known to confer resistance to oxidative metabolism and plasma clearance , making this compound a preferred starting material over linear alkyl isothiocyanates for synthesizing covalent inhibitors with improved in vivo half-lives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Isothiocyanatomethyl)cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.